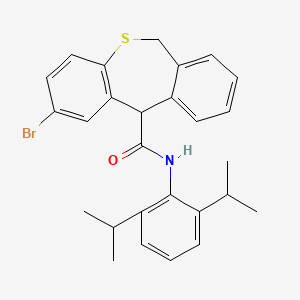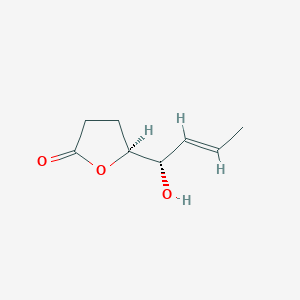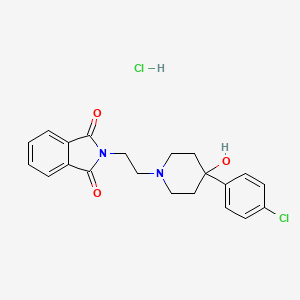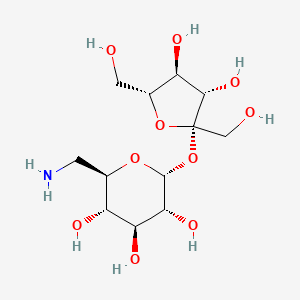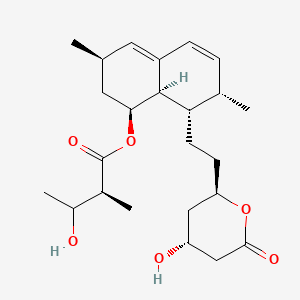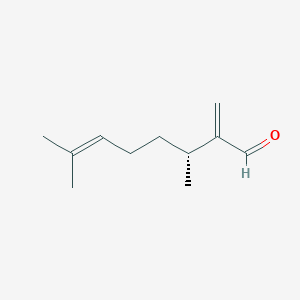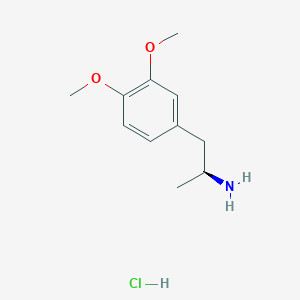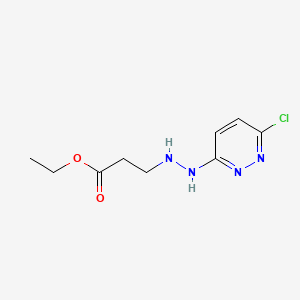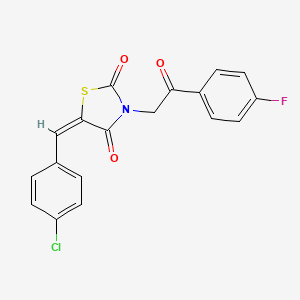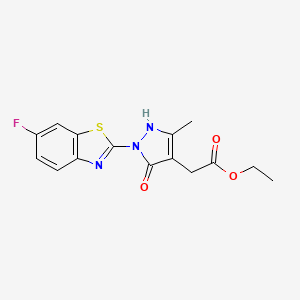
4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- is a complex organic compound that features a pyrimidinedione core, a furanylmethylene group, an indol-3-ylacetyl moiety, and a thioxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinedione derivatives, furanylmethylene precursors, and indol-3-ylacetyl compounds. Common synthetic routes may involve:
Condensation Reactions: Combining the pyrimidinedione core with the furanylmethylene group under acidic or basic conditions.
Acylation Reactions: Introducing the indol-3-ylacetyl moiety using acylating agents such as acyl chlorides or anhydrides.
Thioxo Group Introduction: Incorporating the thioxo group through sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be investigated for potential drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices.
作用機序
The mechanism of action of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition or Activation of Enzymes: Binding to the active site of enzymes and modulating their activity.
Receptor Binding: Interacting with cell surface or intracellular receptors to trigger signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
類似化合物との比較
Similar Compounds
4,6(1H,3H)-Pyrimidinedione Derivatives: Compounds with similar pyrimidinedione cores but different substituents.
Indol-3-ylacetyl Compounds: Molecules featuring the indol-3-ylacetyl moiety with varying functional groups.
Thioxo Compounds: Compounds containing the thioxo group in different chemical environments.
Uniqueness
The uniqueness of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
161806-27-5 |
|---|---|
分子式 |
C19H14N4O4S |
分子量 |
394.4 g/mol |
IUPAC名 |
1-[(E)-furan-2-ylmethylideneamino]-3-[2-(1H-indol-3-yl)acetyl]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H14N4O4S/c24-16(8-12-10-20-15-6-2-1-5-14(12)15)22-17(25)9-18(26)23(19(22)28)21-11-13-4-3-7-27-13/h1-7,10-11,20H,8-9H2/b21-11+ |
InChIキー |
LQAZNOWGAGTOSY-SRZZPIQSSA-N |
異性体SMILES |
C1C(=O)N(C(=S)N(C1=O)/N=C/C2=CC=CO2)C(=O)CC3=CNC4=CC=CC=C43 |
正規SMILES |
C1C(=O)N(C(=S)N(C1=O)N=CC2=CC=CO2)C(=O)CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


